Oseltamivir acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'acide oseltamivir implique plusieurs étapes, en commençant par l'acide shikimique, un composé naturel. Le processus comprend des étapes de protection et de déprotection, ainsi que diverses transformations chimiques telles que l'estérification, la réduction et l'acylation. L'une des étapes clés implique la conversion de l'acide shikimique en son dérivé azide, suivie d'une réduction pour former l'amine, qui est ensuite acylée pour donner l'acide oseltamivir .

Méthodes de Production Industrielle

La production industrielle de l'acide oseltamivir implique généralement l'utilisation de réacteurs chimiques à grande échelle et de mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. Le processus est optimisé pour un rendement élevé et une rentabilité, utilisant souvent des techniques avancées telles que la chimie en flux continu et la biocatalyse .

Analyse Des Réactions Chimiques

Formal Total Syntheses (2013)

Approach 1: Copper-Catalyzed Three-Component Reaction

Approach 2: l-Glutamic Acid Strategy

-

Uses l-glutamic acid γ-ester as a chiral source.

Corey’s Butadiene-Based Route (2006)

Key Steps :

-

Diels-Alder reaction :

-

Amide and lactam formation :

-

Bromination and elimination :

-

Aziridine formation and ring-opening :

Final Step : Deprotection with phosphoric acid yields oseltamivir acid .

Patent Method (2014)

Key Steps :

-

Diels-Alder reaction :

-

Aziridine formation :

-

Hydrogenation and acetylation :

Critical Transformations

-

Aziridination :

-

Ring-Opening :

-

Stereocontrol :

Applications De Recherche Scientifique

Oseltamivir acid, also known as oseltamivir carboxylate, is the active metabolite of the prodrug oseltamivir phosphate, a neuraminidase inhibitor used to treat and prevent influenza A and B viruses . While the search results primarily discuss oseltamivir and oseltamivir phosphate, some information regarding this compound can be extracted.

Mechanism of Action

this compound functions by inhibiting the neuraminidase enzyme found on the surface of influenza viruses . This inhibition is crucial in preventing the virus from entering uninfected cells, releasing newly formed virus particles from infected cells, and further spreading infection within the body . By reducing viral shedding and infectivity, this compound effectively combats influenza .

Pharmacokinetics

Following oral administration of oseltamivir phosphate, the ethyl ester prodrug, this compound demonstrates good bioavailability in multiple species . In humans, oral oseltamivir leads to dose-proportional increases in plasma concentrations of this compound and has a prolonged plasma half-life of 7–9 hours, allowing for infrequent dosing .

Clinical Efficacy

Oseltamivir treatment has been shown to significantly reduce the duration of illness among individuals infected with seasonal influenza . Furthermore, studies indicate that oseltamivir is associated with significant reductions in the risk of developing secondary pneumonia, respiratory illnesses, and otitis media and its complications . It also decreases the risk of hospitalization for any reason, particularly due to respiratory illnesses .

Special Populations

In immunocompromised patients, such as hematopoietic stem cell transplant recipients, oseltamivir has demonstrated efficacy in preventing illness progression and death . A retrospective study in adults with hematological malignancies who had undergone hematopoietic stem cell transplantation (HSCT) showed that the incidence of pneumonia was significantly lower in patients infected with influenza A treated with oseltamivir . Similar findings were observed in patients infected with influenza B, with no deaths from influenza in those receiving neuraminidase inhibitor therapy, compared to a significant percentage in those who did not .

Combination Therapies

Co-administration of oseltamivir and probenecid has been studied, with results indicating that probenecid can increase exposure to oseltamivir carboxylate (this compound) . This suggests that tubular secretion of this compound proceeds via the anionic pathway, although clinically relevant interactions with other drugs are unlikely .

Mécanisme D'action

Oseltamivir Acid exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is responsible for cleaving sialic acid residues on the host cell surface, which facilitates the release of new viral particles. By blocking this enzyme, this compound prevents the virus from spreading to new cells, thereby limiting the infection .

Comparaison Avec Des Composés Similaires

Composés Similaires

Zanamivir : Un autre inhibiteur de la neuraminidase utilisé pour traiter la grippe.

Peramivir : Un inhibiteur de la neuraminidase par voie intraveineuse pour les cas graves de grippe.

Laninamivir : Un inhibiteur de la neuraminidase à action prolongée utilisé dans certains pays.

Unicité

L'acide oseltamivir est unique en raison de sa biodisponibilité orale et de sa capacité à être administré sous forme de promédicament (oseltamivir), qui est ensuite converti en sa forme active dans l'organisme. Cela le rend plus pratique pour les patients par rapport à d'autres inhibiteurs de la neuraminidase qui peuvent nécessiter une administration par inhalation ou par voie intraveineuse .

Activité Biologique

Oseltamivir acid, the active metabolite of oseltamivir, is a neuraminidase inhibitor primarily used in the treatment and prevention of influenza. Its biological activity is crucial for understanding its therapeutic effects and resistance mechanisms. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in clinical trials, resistance patterns, and case studies.

Pharmacodynamics

This compound exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host.

- Neuraminidase Inhibition : this compound binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on glycoproteins. This action inhibits viral replication.

- Selectivity : The compound exhibits selectivity for viral neuraminidases over human sialidases, although studies have shown limited inhibition against certain human sialidases (NEU1, NEU3, NEU4) at high concentrations .

Efficacy in Clinical Trials

Oseltamivir has been extensively studied for its efficacy in treating influenza. A systematic review indicated that oseltamivir significantly reduces the duration of influenza symptoms and prevents complications.

Resistance Patterns

Resistance to oseltamivir has been observed in some strains of influenza virus. Mutations in the neuraminidase gene can confer resistance, impacting treatment outcomes.

Key Findings on Resistance

- In a study involving children treated with oseltamivir, mutations such as Arg292Lys and Asn294Ser were identified, leading to a significant reduction in sensitivity to oseltamivir .

- Resistance mutations can emerge during treatment, necessitating monitoring for drug-resistant strains .

Case Studies

Several case studies have documented the clinical effects and resistance patterns associated with oseltamivir treatment.

- Case Study on Resistance Development :

- Efficacy in Immunocompromised Patients :

Propriétés

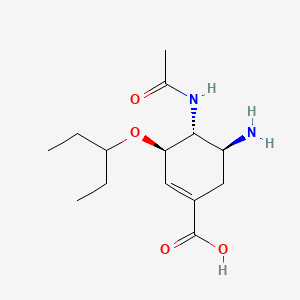

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171996 | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187227-45-8 | |

| Record name | Ro 64-0802 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.